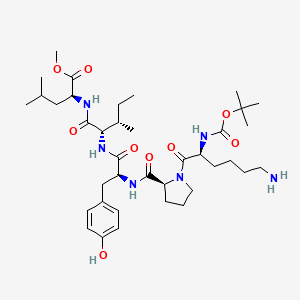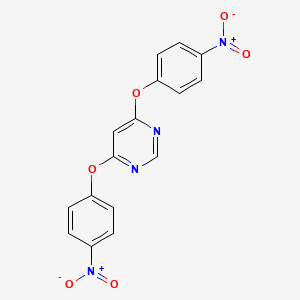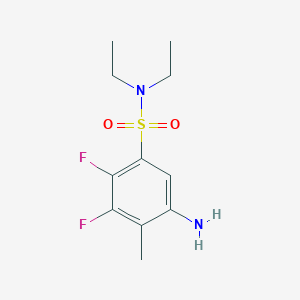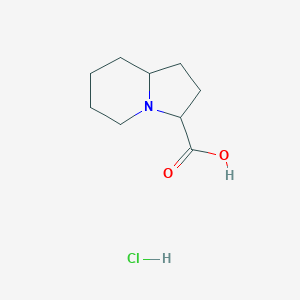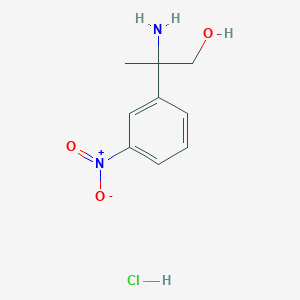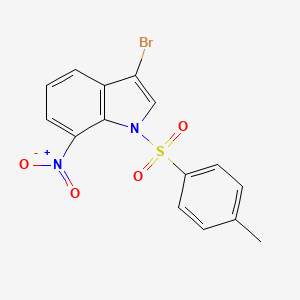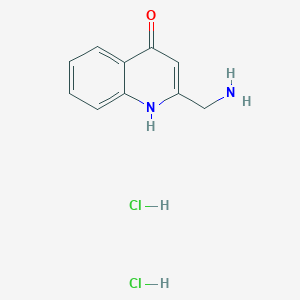
2-(Aminomethyl)chinolin-4-ol-Dihydrochlorid
Übersicht
Beschreibung
2-(Aminomethyl)quinolin-4-ol dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)quinolin-4-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents for treating infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)quinolin-4-ol dihydrochloride typically involves the reaction of quinoline derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the quinoline ring . The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)quinolin-4-ol dihydrochloride involves scaling up the laboratory synthesis methods to larger reactors with optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process typically involves crystallization and recrystallization techniques to obtain high-purity dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)quinolin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)quinolin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. In antimicrobial applications, it disrupts the function of bacterial enzymes, leading to cell death . In cancer research, it inhibits the activity of specific kinases involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the aminomethyl and hydroxyl groups.
2-Aminoquinoline: Similar to 2-(Aminomethyl)quinolin-4-ol dihydrochloride but without the hydroxyl group.
4-Hydroxyquinoline: Lacks the aminomethyl group but has a hydroxyl group at the 4-position.
Uniqueness
2-(Aminomethyl)quinolin-4-ol dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-1H-quinolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7;;/h1-5H,6,11H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODURIBMGGDSDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)
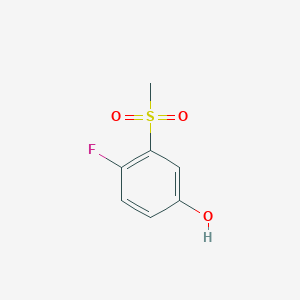

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)
